molecular formula C9H7F5N4O2 B10895854 ethyl 3-(difluoromethyl)-6-(trifluoromethyl)-5H-pyrazolo[5,1-c][1,2,4]triazole-7-carboxylate

ethyl 3-(difluoromethyl)-6-(trifluoromethyl)-5H-pyrazolo[5,1-c][1,2,4]triazole-7-carboxylate

Cat. No.: B10895854
M. Wt: 298.17 g/mol
InChI Key: ZEVNQJANNNMWAU-UHFFFAOYSA-N
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Description

Ethyl 3-(difluoromethyl)-6-(trifluoromethyl)-5H-pyrazolo[5,1-c][1,2,4]triazole-7-carboxylate is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(difluoromethyl)-6-(trifluoromethyl)-5H-pyrazolo[5,1-c][1,2,4]triazole-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with difluoromethyl and trifluoromethyl-substituted acetonitriles under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like tetrahydrofuran at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(difluoromethyl)-6-(trifluoromethyl)-5H-pyrazolo[5,1-c][1,2,4]triazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-(difluoromethyl)-6-(trifluoromethyl)-5H-pyrazolo[5,1-c][1,2,4]triazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(difluoromethyl)-6-(trifluoromethyl)-5H-pyrazolo[5,1-c][1,2,4]triazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(difluoromethyl)-6-(trifluoromethyl)-5H-pyrazolo[5,1-c][1,2,4]triazole-7-carboxylate is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7F5N4O2

Molecular Weight

298.17 g/mol

IUPAC Name

ethyl 3-(difluoromethyl)-6-(trifluoromethyl)-5H-pyrazolo[5,1-c][1,2,4]triazole-7-carboxylate

InChI

InChI=1S/C9H7F5N4O2/c1-2-20-8(19)3-4(9(12,13)14)17-18-6(3)15-16-7(18)5(10)11/h5,17H,2H2,1H3

InChI Key

ZEVNQJANNNMWAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN2C1=NN=C2C(F)F)C(F)(F)F

Origin of Product

United States

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